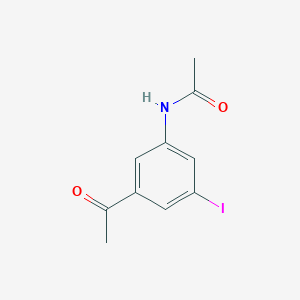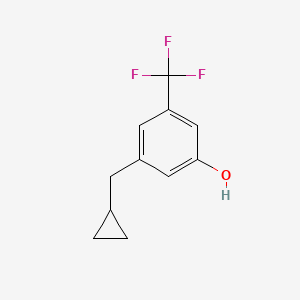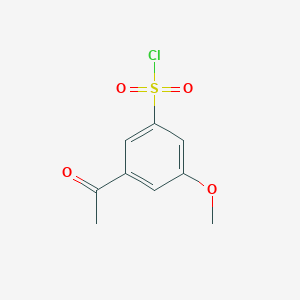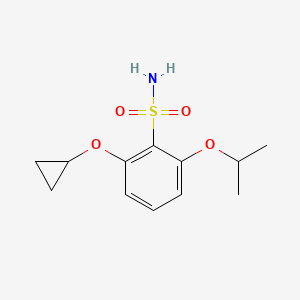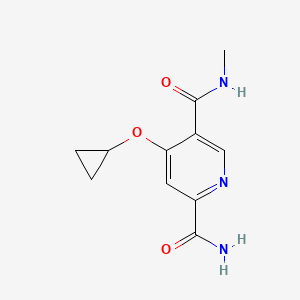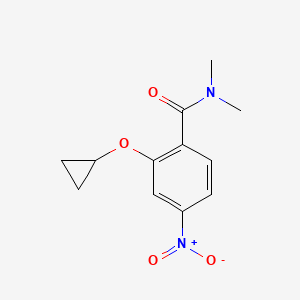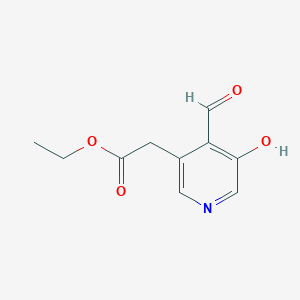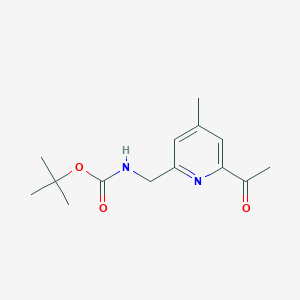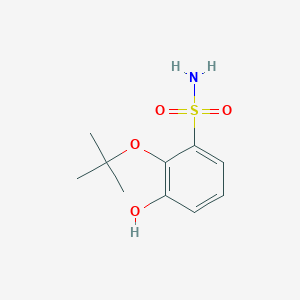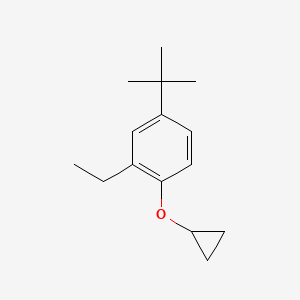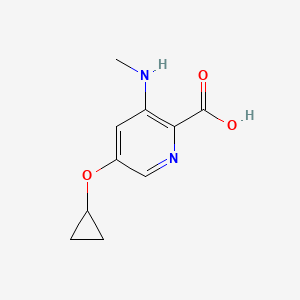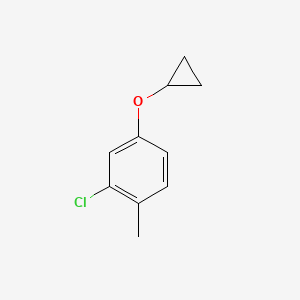
2-Chloro-4-cyclopropoxy-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methylphenol.
Chlorination: The benzene derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as sodium hydride, to form the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated or modified cyclopropoxy derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-cyclopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxy-1-methylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-4-ethoxy-1-methylbenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Chloro-4-propoxy-1-methylbenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Chloro-4-cyclopropoxy-1-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
2-chloro-4-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Clave InChI |
SRXXTTHSIYMSQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



